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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456 Get Quote

These application notes provide detailed methodologies for the quantitative analysis of 2-
Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic lysergamide and serotonin receptor

modulator.[1] The following protocols are intended for researchers, scientists, and drug

development professionals.

Introduction
2-Bromolysergic Acid Diethylamide (also known as BOL-148) is a derivative of lysergic acid

diethylamide (LSD).[1] Unlike LSD, 2-Br-LSD is reported to be non-hallucinogenic and is being

investigated for potential therapeutic applications, including the treatment of cluster headaches.

[1] Accurate and precise quantification of 2-Br-LSD is crucial for pharmacokinetic studies,

quality control of pharmaceutical preparations, and forensic analysis. This document outlines

validated analytical methods for the determination of 2-Br-LSD in various matrices.

The primary analytical techniques for the quantification of 2-Br-LSD and related lysergamides

include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of 2-Br-LSD, particularly for in-

process control during synthesis and for the analysis of pharmaceutical-grade material.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15290456?utm_src=pdf-interest
https://www.benchchem.com/product/b15290456?utm_src=pdf-body
https://www.benchchem.com/product/b15290456?utm_src=pdf-body
https://en.wikipedia.org/wiki/2-Bromo-LSD
https://www.benchchem.com/product/b15290456?utm_src=pdf-body
https://en.wikipedia.org/wiki/2-Bromo-LSD
https://en.wikipedia.org/wiki/2-Bromo-LSD
https://patents.google.com/patent/US20240228479A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: HPLC-UV for 2-Bromolysergic
Acid
This protocol is adapted from methods used for in-process analysis during the synthesis of 2-

Br-LSD derivatives.[2]

1. Instrumentation:

Agilent 1100/1200 series liquid chromatograph or equivalent.[2]

UV detector.

2. Chromatographic Conditions:

Column: XSelect CSH C18, 150 x 4.6 mm, 3.5 µm particle size.[2]

Mobile Phase A: Purified water:Acetonitrile:Trifluoroacetic acid (95:5:0.05%).[2]

Mobile Phase B: Acetonitrile:Purified water:Trifluoroacetic acid (95:5:0.05%).

Gradient: A suitable gradient should be developed to ensure separation from impurities and

related compounds. A starting point could be a linear gradient from 10% B to 90% B over 15

minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 220 nm, 230 nm, or 254 nm.[2] The selection of wavelength may

depend on the specific impurities being monitored.

Injection Volume: 10 µL.

3. Sample Preparation:

Accurately weigh and dissolve the 2-Bromolysergic Acid reference standard and sample in

a suitable solvent, such as acetonitrile or a mixture of mobile phases A and B.
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Dilute to a final concentration within the linear range of the calibration curve.

Filter the sample through a 0.45 µm syringe filter before injection.

4. Calibration:

Prepare a series of calibration standards of 2-Bromolysergic Acid in the mobile phase.

Construct a calibration curve by plotting the peak area versus the concentration of the

standards.

5. Quantification:

Inject the sample and integrate the peak area corresponding to 2-Bromolysergic Acid.

Calculate the concentration of 2-Bromolysergic Acid in the sample using the calibration

curve.

Workflow for HPLC Analysis
Caption: Workflow for the quantification of 2-Bromolysergic Acid using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of 2-Br-LSD and its

analogs in complex matrices such as biological fluids.[3] This technique is ideal for

pharmacokinetic and toxicological studies.

Experimental Protocol: UHPLC-MS/MS for 2-
Bromolysergic Acid in Biological Samples
This protocol is based on a validated method for the determination of LSD and its designer

analogs, including 2-Br-LSD, in biological samples.[3]

1. Instrumentation:

Ultra-High Performance Liquid Chromatography (UHPLC) system.
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Triple quadrupole tandem mass spectrometer (QqQ-MS/MS) with an electrospray ionization

(ESI) source.

2. Chromatographic Conditions:

Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A gradient elution should be optimized to separate 2-Br-LSD from matrix

components and potential isomers. For example, a linear gradient from 5% B to 95% B over

10 minutes.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Precursor and Product Ions: The specific MRM transitions for 2-Br-LSD need to be

determined by infusing a standard solution. For related compounds, characteristic fragments

are often observed.[4]

Internal Standard: An isotopically labeled internal standard, such as LSD-d3, is

recommended to correct for matrix effects and extraction losses.[3]

4. Sample Preparation (Liquid-Liquid Extraction - LLE):

To 1 mL of biological sample (e.g., plasma, urine), add the internal standard.
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Adjust the pH to 9 with a suitable buffer (e.g., borate buffer).[3]

Add 3 mL of an extraction solvent (e.g., ethyl acetate).[3]

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40 °C.

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS

system.

Quantitative Data Summary for LC-MS/MS Methods
Parameter

2-Br-LSD & Analogs in
Biological Samples[3]

Ergot Alkaloids in
Tissue[5]

Limit of Quantification (LOQ) 0.5 pg/mL 0.1 pmol

Limit of Detection (LOD) Not specified 0.05 pmol

Linearity (Correlation

Coefficient)
>0.99 >0.994

Recovery 80.6 - 118.6% 68.4 - 111.0%

Precision (Intra-assay) <15.8% 3.4 - 16.1%

Precision (Inter-assay) Not specified 7.9 - 22.8%

Workflow for LC-MS/MS Analysis
Caption: Workflow for 2-Br-LSD quantification in biological samples by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of 2-Br-LSD, often requiring derivatization to

improve volatility and thermal stability.

Experimental Protocol: GC-MS for 2-Bromolysergic Acid
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This protocol is based on general procedures for the analysis of LSD analogs.[4][6]

1. Instrumentation:

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[6]

Carrier Gas: Helium at a constant flow rate.

Inlet Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 100 °C, ramped to 300 °C at a rate of

10-20 °C/min, and held for 5 minutes.

Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM)

for quantification.

Key Ions: For 2-Br-LSD, characteristic fragment ions should be identified. For LSD analogs,

key ions include m/z 221, 207, 196, and 181.[4]

4. Sample Preparation and Derivatization:

Perform a liquid-liquid extraction as described in the LC-MS/MS protocol.

After evaporation, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with 1% TMCS.

Heat the sample at 70-90 °C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.

Inject an aliquot of the derivatized sample into the GC-MS.
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Workflow for GC-MS Analysisdot
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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